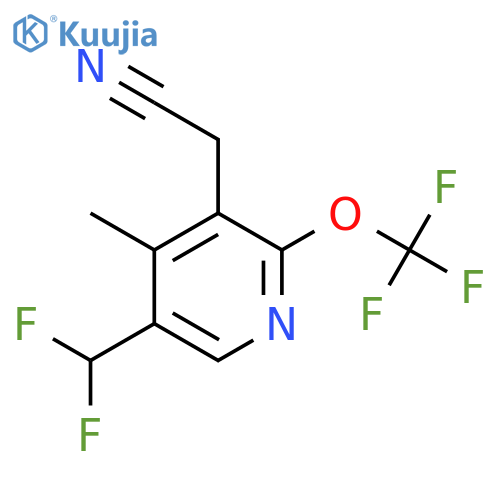Cas no 1361904-32-6 (5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile)

1361904-32-6 structure
商品名:5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile
CAS番号:1361904-32-6
MF:C10H7F5N2O
メガワット:266.167399644852
CID:4912442
5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile
-
- インチ: 1S/C10H7F5N2O/c1-5-6(2-3-16)9(18-10(13,14)15)17-4-7(5)8(11)12/h4,8H,2H2,1H3
- InChIKey: KJEVMTJVBHEIBI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(CC#N)=C1C)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 45.9
5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026001954-1g |
5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile |
1361904-32-6 | 97% | 1g |
$1,814.40 | 2022-04-02 | |
| Alichem | A026001954-500mg |
5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile |
1361904-32-6 | 97% | 500mg |
$1,009.40 | 2022-04-02 |
5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1361904-32-6 (5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
